Cas no 380180-79-0 (ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)

Ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate is a synthetic thiophene-based carbamate derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a 3,4-dichlorophenyl urea moiety linked to a methyl-substituted thiophene ring, enhancing binding affinity and selectivity in biological systems. The ethyl ester group improves solubility and bioavailability, making it suitable for further derivatization. This compound may serve as an intermediate in the development of enzyme inhibitors or receptor modulators due to its rigid heterocyclic core and hydrogen-bonding capabilities. Its well-defined synthetic pathway allows for scalable production, ensuring consistent purity for research applications. The presence of halogenated aromatic groups may contribute to enhanced stability and lipophilicity.
ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate structure
380180-79-0 structure
Product Name:ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate
CAS No:380180-79-0
MF:C15H14Cl2N2O3S
MW:373.254260540009
CID:5904141
PubChem ID:2359667
Update Time:2025-08-02

ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 5-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-methyl-, ethyl ester
    • ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate
    • AKOS001018118
    • Z44612702
    • ethyl 5-(3-(3,4-dichlorophenyl)ureido)-3-methylthiophene-2-carboxylate
    • ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate
    • CHEMBL4548734
    • ethyl 5-[(3,4-dichlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate
    • 380180-79-0
    • F1165-0007
    • Inchi: 1S/C15H14Cl2N2O3S/c1-3-22-14(20)13-8(2)6-12(23-13)19-15(21)18-9-4-5-10(16)11(17)7-9/h4-7H,3H2,1-2H3,(H2,18,19,21)
    • InChI Key: HOYLKKPHWMLTSI-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC(NC(NC2=CC=C(Cl)C(Cl)=C2)=O)=CC=1C

Computed Properties

  • Exact Mass: 372.0102189g/mol
  • Monoisotopic Mass: 372.0102189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 95.7Ų

Experimental Properties

  • Density: 1.469±0.06 g/cm3(Predicted)
  • Boiling Point: 414.2±45.0 °C(Predicted)
  • pka: 12.40±0.70(Predicted)

ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate Pricemore >>

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Additional information on ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate

Introduction to Ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate (CAS No. 380180-79-0)

Ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 380180-79-0, features a complex molecular architecture that includes a thiophene core, a carbamate functional group, and a dichlorophenyl moiety. These structural elements contribute to its unique chemical properties and potential applications in drug discovery and medicinal chemistry.

The molecular structure of ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate is characterized by a thiophene ring substituted at the 3-position with a methyl group and at the 5-position with an amine group that is further modified by a carbamate linkage to a dichlorophenyl group. This arrangement creates a molecule with multiple reactive sites, making it a versatile intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity and allows for further functionalization, which is crucial in the development of novel pharmaceutical agents.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophenes are heterocyclic compounds that are naturally occurring and are found in various organisms, including plants and microorganisms. Their structural framework makes them valuable scaffolds for designing bioactive molecules. Specifically, derivatives of thiophene have shown promise in the development of antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The compound ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate is no exception and has been explored for its potential therapeutic applications.

The dichlorophenyl group in the molecule is particularly noteworthy as it introduces electron-withdrawing effects through the chlorine atoms, which can influence the electronic properties of the thiophene ring. This modification can enhance the molecule's ability to interact with biological targets by altering its solubility, lipophilicity, and binding affinity. Additionally, the carbamate linkage provides a site for further chemical modification, allowing researchers to tailor the molecule's properties for specific applications.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery. For instance, researchers have demonstrated that certain thiophene-based compounds can inhibit enzymes involved in cancer cell proliferation and survival. The structural features of ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate, including the presence of both a carbamate and a dichlorophenyl group, make it an attractive candidate for such investigations. Its ability to modulate enzyme activity could potentially lead to the development of new therapeutic strategies against various diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 3-methylthiophene-2-carboxylic acid derivatives, which are then functionalized to introduce the carbamate and dichlorophenyl groups. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are often employed to achieve these transformations efficiently.

In addition to its pharmaceutical applications, ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate has potential uses in materials science and agrochemicals. Its unique structural features make it suitable for developing novel materials with specific electronic properties or for use as an intermediate in crop protection agents. The versatility of this compound underscores its importance as a building block in synthetic chemistry.

The biological activity of this compound has been investigated through both computational modeling and experimental studies. Computational methods such as molecular docking have been used to predict how this molecule might interact with biological targets like enzymes or receptors. These predictions can guide experimental efforts by identifying potential lead compounds for further optimization.

In conclusion, ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate (CAS No. 380180-79-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its complex structure and diverse functional groups make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for thiophene derivatives, compounds like this one will undoubtedly play a crucial role in the development of innovative treatments for various diseases.

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